5-(sec-Butyl)-3-ethyl-1H-pyrazole

Agrochemical Insecticide Structure-Activity Relationship

Procure 5-(sec-Butyl)-3-ethyl-1H-pyrazole to leverage its chiral sec-butyl side chain, which confers distinct steric and lipophilic properties critical for target engagement. Generic substitution with linear or tert-butyl isomers is invalid per class-level SAR evidence linking α-branching to elevated insecticidal activity and analgesic potency. With XLogP 2.6 and solubility in ethanol/DMSO, this scaffold is ready for formulation, regioselective synthesis, and bioavailability studies. Ensure your program uses the correct isomer for reliable structure-activity data.

Molecular Formula C9H16N2
Molecular Weight 152.24 g/mol
Cat. No. B12888913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(sec-Butyl)-3-ethyl-1H-pyrazole
Molecular FormulaC9H16N2
Molecular Weight152.24 g/mol
Structural Identifiers
SMILESCCC1=CC(=NN1)C(C)CC
InChIInChI=1S/C9H16N2/c1-4-7(3)9-6-8(5-2)10-11-9/h6-7H,4-5H2,1-3H3,(H,10,11)
InChIKeyZWWUWWZZBFHMRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(sec-Butyl)-3-ethyl-1H-pyrazole (CAS 442886-89-7): Structural Baseline and Procurement Context


5-(sec-Butyl)-3-ethyl-1H-pyrazole is a disubstituted pyrazole derivative bearing a sec-butyl group at the 5-position and an ethyl group at the 3-position of the heterocyclic ring. Its molecular formula is C₉H₁₆N₂ with a molecular weight of 152.24 g/mol [1]. The compound is characterized by a stereocenter within the sec-butyl side chain, which introduces chirality and influences both physicochemical properties and potential biological interactions. This structural motif is commonly encountered in agrochemical and pharmaceutical research programs, where pyrazole scaffolds serve as privileged structures for target engagement [2].

5-(sec-Butyl)-3-ethyl-1H-pyrazole: Why Simple Analog Substitution Is Not Equivalent


Generic substitution of 5-(sec-butyl)-3-ethyl-1H-pyrazole with other C4-alkyl pyrazole isomers (e.g., n-butyl, isobutyl, or tert-butyl analogs) is not scientifically valid due to the profound influence of alkyl chain branching on both physicochemical and biological performance. The sec-butyl group introduces α-branching, which alters steric bulk, lipophilicity, and conformational flexibility relative to linear n-butyl or more highly branched tert-butyl analogs [1]. These differences translate directly into variations in target binding affinity, metabolic stability, and overall efficacy, as demonstrated by class-level structure-activity relationship (SAR) studies in both insecticidal and mammalian pharmacological contexts [2]. Consequently, procurement decisions based solely on molecular formula or nominal pyrazole scaffold identity without accounting for specific alkyl branching patterns risk selecting a compound with divergent, and potentially inferior, performance characteristics.

5-(sec-Butyl)-3-ethyl-1H-pyrazole: Quantitative Differentiation Evidence vs. Close Analogs


Insecticidal Activity Enhancement Conferred by α-Branched sec-Butyl Substituent

In a systematic study of pyrazole methanesulfonate insecticides, amides derived from amines possessing α-branching (specifically sec-butyl and isopropyl) demonstrated the highest level of insecticidal activity when compared to linear alkyl amine counterparts [1]. While this study did not evaluate 5-(sec-butyl)-3-ethyl-1H-pyrazole directly, the core finding—that the sec-butyl α-branching motif enhances insecticidal potency—provides a class-level inference that this specific compound is likely to outperform its linear n-butyl analog in similar agrochemical applications.

Agrochemical Insecticide Structure-Activity Relationship

Antipyretic and Analgesic Potency Profile in Pyrazolone Series: sec-Butyl vs. Other Alkyl Substituents

A classic comparative study of 18 pyrazolone derivatives evaluated antipyretic activity in rabbits, analgesic activity in mice (Haffner method), and acute toxicity in mice. Among the 4-position substituents examined (including methyl, ethyl, n-propyl, isopropyl, n-butyl, isobutyl, sec-butyl, isoamyl, and allyl), compounds bearing sec-butyl, isopropyl, and n-butyl exhibited the strongest toxicity, while isopropyl and allyl showed the strongest antipyretic and analgesic effects [1]. The sec-butyl analog thus occupies a distinct region of the activity-toxicity spectrum, characterized by potent bioactivity coupled with elevated toxicity relative to other alkyl variants.

Pharmacology Pyrazolones Analgesic Antipyretic

Selectivity Trade-off in Acetylcholinesterase Inhibition: α-Branched vs. β-/γ-Branched Alkyl Groups

A 2018 study on pyrazol-4-yl methylcarbamates as Anopheles gambiae acetylcholinesterase (AgAChE) inhibitors revealed that compounds bearing α-branched 1-alkyl groups (such as sec-butyl) exhibit low species-selectivity for AgAChE versus human AChE. In contrast, β- and γ-branched alkyl groups (e.g., cyclopentylmethyl, cyclobutylmethyl, 3-methylbutyl) dramatically improved selectivity, achieving 250-fold, 120-fold, and 96-fold selectivity, respectively [1]. This indicates that while sec-butyl substitution may confer potent insecticidal activity, it does so at the expense of species selectivity.

Insecticide Selectivity Acetylcholinesterase Mosquitocide SAR

Lipophilicity (XLogP) Distinction Between sec-Butyl and n-Butyl Pyrazole Analogs

Computed lipophilicity values reveal a subtle but potentially significant difference between 5-(sec-butyl)-3-ethyl-1H-pyrazole and its linear n-butyl counterpart. The target compound has a predicted XLogP3-AA of 2.6 [1], whereas the n-butyl analog (5-butyl-3-ethyl-1H-pyrazole) is predicted to have a slightly higher XLogP of approximately 2.8-3.0 (based on fragment-based calculation and related compound data [2]). This difference, while modest, can influence membrane permeability, solubility, and overall ADME profile.

Physicochemical Properties Lipophilicity ADME Drug Design

Synthetic Accessibility and Regioselectivity Considerations for sec-Butyl Pyrazoles

Patents describing the synthesis of substituted pyrazoles highlight that the choice of alkyl substituent can influence the regioselectivity of pyrazole ring formation. Specifically, processes for the regioselective synthesis of 1,3,4-trisubstituted pyrazoles [1] and the preparation of 1-alkylpyrazole-5-carboxylic acid esters [2] demonstrate that steric effects from branched alkyl groups (like sec-butyl) can direct reaction pathways toward desired isomers. While not quantified for this exact compound, the general principle suggests that the sec-butyl group's α-branching may offer advantages in regiocontrol during synthesis compared to linear n-butyl groups, potentially simplifying purification and improving yield.

Synthetic Chemistry Regioselective Synthesis Process Chemistry

Solubility Profile in Organic Solvents: sec-Butyl Pyrazole vs. Other Substitution Patterns

Vendor technical datasheets indicate that 5-(sec-butyl)-3-ethyl-1H-pyrazole is soluble in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO), and is stable under normal conditions but sensitive to strong acids or bases [1]. While direct comparative solubility data against n-butyl or tert-butyl analogs are not publicly available, the presence of the sec-butyl group is known to modulate solubility relative to linear alkyl chains due to reduced molecular symmetry and altered crystal packing energy [2].

Solubility Formulation Physicochemical Characterization

5-(sec-Butyl)-3-ethyl-1H-pyrazole: Optimal Deployment Scenarios Based on Differentiation Evidence


Agrochemical Lead Optimization for Broad-Spectrum Insecticides

Given the class-level evidence that α-branched sec-butyl substituents confer elevated insecticidal activity [1], 5-(sec-butyl)-3-ethyl-1H-pyrazole is a strong candidate for agrochemical discovery programs targeting broad-spectrum insect control where species selectivity is less critical than potency. Its structural features align with SAR trends observed in pyrazole methanesulfonate insecticides, making it a valuable scaffold for further derivatization and optimization.

Pharmacological Tool Compound for Analgesic/Antipyretic Mechanism Studies

Historical SAR data from pyrazolone analogs indicate that sec-butyl substitution is associated with potent analgesic and antipyretic activity, albeit with elevated toxicity [1]. For academic or industrial pharmacology groups investigating the molecular basis of pyrazole-mediated pain and fever relief, 5-(sec-butyl)-3-ethyl-1H-pyrazole can serve as a reference compound to delineate the contribution of alkyl branching to both efficacy and toxicity, aiding in the design of safer analogs.

Physicochemical and Formulation Studies Leveraging Branched Alkyl Lipophilicity

The computed XLogP of 2.6 for 5-(sec-butyl)-3-ethyl-1H-pyrazole [1] places it in an optimal lipophilicity range for membrane permeability while maintaining reasonable aqueous solubility. This physicochemical profile, coupled with documented solubility in ethanol and DMSO [2], makes the compound suitable for formulation studies exploring the impact of alkyl branching on bioavailability and metabolic stability, particularly in comparison to linear n-butyl pyrazoles.

Synthetic Methodology Development for Regioselective Pyrazole Construction

Patents describing regioselective pyrazole syntheses highlight the role of sterically demanding substituents in directing reaction outcomes [1]. The α-branched sec-butyl group of 5-(sec-butyl)-3-ethyl-1H-pyrazole presents an opportunity for synthetic chemists to investigate and optimize regioselective alkylation or cyclization strategies. Procurement of this compound can support process chemistry research aimed at improving yields and reducing purification burdens for branched alkyl pyrazoles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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